molecular formula C9H9F3O5S2 B14609820 4-(Methanesulfonyl)-3-methylphenyl trifluoromethanesulfonate CAS No. 57728-91-3

4-(Methanesulfonyl)-3-methylphenyl trifluoromethanesulfonate

Cat. No.: B14609820
CAS No.: 57728-91-3
M. Wt: 318.3 g/mol
InChI Key: AOFKFVCBYSFDIF-UHFFFAOYSA-N
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Description

4-(Methanesulfonyl)-3-methylphenyl trifluoromethanesulfonate is an organic compound that features both methanesulfonyl and trifluoromethanesulfonate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methanesulfonyl)-3-methylphenyl trifluoromethanesulfonate typically involves the reaction of 4-(Methanesulfonyl)-3-methylphenol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the acidic by-products formed during the reaction. The reaction conditions often include low temperatures to prevent decomposition of the reactants and products.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(Methanesulfonyl)-3-methylphenyl trifluoromethanesulfonate can undergo various types of chemical reactions, including:

    Substitution Reactions: The trifluoromethanesulfonate group can be replaced by other nucleophiles, such as amines or alcohols, under appropriate conditions.

    Elimination Reactions: The compound can participate in elimination reactions to form alkenes or other unsaturated compounds.

    Oxidation and Reduction Reactions: The methanesulfonyl group can be oxidized or reduced to form different sulfonyl derivatives.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include strong bases (e.g., sodium hydride), nucleophiles (e.g., amines, alcohols), and oxidizing agents (e.g., hydrogen peroxide). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfone compounds.

Scientific Research Applications

4-(Methanesulfonyl)-3-methylphenyl trifluoromethanesulfonate has several scientific research applications, including:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-sulfur bonds.

    Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Medicinal Chemistry: It is explored for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Chemical Biology: The compound is used in the study of biological systems, particularly in the modification of biomolecules for research purposes.

Mechanism of Action

The mechanism of action of 4-(Methanesulfonyl)-3-methylphenyl trifluoromethanesulfonate involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to form new chemical bonds and modify existing molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenyl trifluoromethanesulfonate: Similar in structure but with a methoxy group instead of a methanesulfonyl group.

    Methyl trifluoromethanesulfonate: Lacks the aromatic ring and methanesulfonyl group, but shares the trifluoromethanesulfonate functionality.

    Trifluoromethanesulfonic anhydride: Used as a reagent in the synthesis of trifluoromethanesulfonate esters.

Uniqueness

4-(Methanesulfonyl)-3-methylphenyl trifluoromethanesulfonate is unique due to the presence of both methanesulfonyl and trifluoromethanesulfonate groups, which impart distinct chemical properties. This dual functionality allows for versatile reactivity and makes the compound valuable in various synthetic and research applications.

Properties

CAS No.

57728-91-3

Molecular Formula

C9H9F3O5S2

Molecular Weight

318.3 g/mol

IUPAC Name

(3-methyl-4-methylsulfonylphenyl) trifluoromethanesulfonate

InChI

InChI=1S/C9H9F3O5S2/c1-6-5-7(3-4-8(6)18(2,13)14)17-19(15,16)9(10,11)12/h3-5H,1-2H3

InChI Key

AOFKFVCBYSFDIF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OS(=O)(=O)C(F)(F)F)S(=O)(=O)C

Origin of Product

United States

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